Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-
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Overview
Description
- The compound can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene:
C5H8+CO+H2O→C5H9CO2H
- An alternative route involves base-induced ring contraction of 2-chlorocyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .
Cyclopentanecarboxylic acid: (CHO) is an organic compound with the formula CHCOH. It appears as a colorless, nonvolatile oil.
Preparation Methods
- Palladium-catalyzed hydrocarboxylation is a key method for producing cyclopentanecarboxylic acid.
- The base-induced ring contraction of 2-chlorocyclohexanone provides an alternative synthetic route.
Chemical Reactions Analysis
- Cyclopentanecarboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaNH2).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action remains an area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While cyclopentanecarboxylic acid is unique due to its specific structure, similar compounds include other carboxylic acids and cyclopentane derivatives.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-[(2-aminophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)18-12-7-5-4-6-11(12)17/h4-7,10H,8-9,17H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
ZYNIPUCPFRRREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2N)C |
Origin of Product |
United States |
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